molecular formula C5H5ClN2 B126387 4-Amino-2-chloropyridine CAS No. 14432-12-3

4-Amino-2-chloropyridine

Cat. No. B126387
CAS RN: 14432-12-3
M. Wt: 128.56 g/mol
InChI Key: BLBDTBCGPHPIJK-UHFFFAOYSA-N
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Description

4-Amino-2-chloropyridine is a compound that has been the subject of various studies due to its potential applications in the field of chemistry and materials science. It serves as a building block for the synthesis of more complex molecules and has been used in the formation of cocrystals, polymorphs, and various other derivatives with diverse chemical and physical properties.

Synthesis Analysis

The synthesis of 4-amino-2-chloropyridine has been achieved through different methods. An efficient large-scale synthesis was reported, which involved a modification of existing literature procedures, leading to high yields of the compound . Another study described a three-step synthesis process starting from methyl 4-chloropicolinate, which is simple and feasible for large-scale preparation . Additionally, parallel synthesis methods have been developed for the preparation of 4-amino-2,6-dialkylamino-pyridines, which could be adapted for combinatorial purposes .

Molecular Structure Analysis

The molecular structure of 4-amino-2-chloropyridine derivatives has been extensively studied using techniques such as single-crystal X-ray diffraction. For instance, the structure of a cocrystal formed with 3-methylbenzoic acid was elucidated, revealing a monoclinic crystallographic system stabilized by various hydrogen bonding interactions . In another study, the puckering of pyrimidine rings in N6-substituted 2-amino-4-chloro-5-formylpyrimidines was observed, which indicated the development of polarized, charge-separated molecular-electronic structures .

Chemical Reactions Analysis

4-Amino-2-chloropyridine has been used as a reactant in the synthesis of diverse compounds. It has been involved in the formation of Schiff bases, nitrogen heterocyclic compounds such as pyrazoles, pyrimidines, pyridopyrimidines, and diazepines through reactions with various bifunctional nucleophiles . The compound has also been used to prepare diastereomeric 4-amino-3-(p-chlorophenyl)-valeric acids and their ring closure products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-2-chloropyridine and its derivatives have been characterized using various analytical techniques. Infrared spectroscopy, CP/MAS-NMR, thermal analysis, and impedance spectroscopy have been employed to study the properties of a new ionic salt bis(4-amino-2-chloropyridinium) tetrachlorozincate (II) monohydrate. The study revealed the presence of hydrogen bonds and π-π stacking interactions, which may contribute to the stabilization of the crystal structure. The material exhibited conductivity properties attributed to a hopping process .

Scientific Research Applications

Synthesis Processes

  • 4-Amino-2-chloropyridine and its derivatives are synthesized through various chemical processes. An example is the synthesis of 2-Amino-4-chloropyridine from methyl 4-chloropicolinate with a yield of 68.5% (Liao Jian-qiao, 2010).

Covalent Protein Modification

  • 4-Amino-2-chloropyridine and similar compounds have been investigated as selective covalent protein modifiers. This application is useful in developing chemical probes for biological research (Schardon et al., 2017).

Development of Novel Compounds

  • It's used in the preparation of various novel compounds, like polychlorinated 2-aminopyridines, demonstrating its versatility in chemical synthesis (Gudmundsson et al., 1997).

Pharmaceutical Research

  • Research has been conducted on the development of nevirapine analogs using derivatives of 4-Amino-2-chloropyridine, illustrating its importance in pharmaceutical research (Bakke & Říha, 2001).

Antiallergic Potential

  • Derivatives of 4-Amino-2-chloropyridine have been studied for potential antiallergic activity, indicating its potential therapeutic applications (Lesher et al., 1982).

Spectroscopy and Chemical Analysis

  • The compound and its derivatives are subjects of spectroscopic studies to understand their chemical properties and reactions (Beltrame et al., 2002).

Magnetic Properties

  • The magnetic properties of compounds like tetrahalocuprate salts of substituted 4-aminopyridines have been studied, contributing to material science and magnetic chemistry (Wikaira et al., 2013).

Corrosion Inhibition

  • Studies on 4-Amino-2-chloropyridine derivatives have shown their effectiveness as corrosion inhibitors, which is crucial in industrial applications (Xu et al., 2015).

properties

IUPAC Name

2-chloropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c6-5-3-4(7)1-2-8-5/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBDTBCGPHPIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162674
Record name 4-Amino-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-chloropyridine

CAS RN

14432-12-3
Record name 4-Amino-2-chloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14432-12-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloropyridin-4-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014432123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2-chloropyridine
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Record name 2-chloropyridin-4-amine
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Record name 2-CHLOROPYRIDIN-4-AMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
140
Citations
N Karâa, B Hamdi, AB Salah, R Zouari - Journal of Molecular Structure, 2013 - Elsevier
… was the preparation of 4-amino-2-chloropyridiniumchloride ([CAP] + , Cl − ) solution was formed by addition of an aqueous solution of 38% HCl (8 ml) to 4-amino-2-chloropyridine (C 5 …
Number of citations: 40 www.sciencedirect.com
JL Wikaira, CP Landee, SJ Ludy, MM Turnbull - Polyhedron, 2013 - Elsevier
… The reaction of CuX 2 (X = Br or Cl) with 4-amino-2-chloropyridine or 4-amino-2-methylpyridine in aqueous acids (HX; X = Br or Cl) yields bis(4-amino-2-chloropyridinium) …
Number of citations: 9 www.sciencedirect.com
OC Sanchez Montilva, F Movilla… - … Section C: Structural …, 2017 - scripts.iucr.org
… It is important to mention that ZnCl 2 (4-amino-2-chloropyridine) 2 is the only one of the three complexes which exhibits Cl⋯Cl close contacts involving the Cl atom of the aminopyridine …
Number of citations: 5 scripts.iucr.org
CA Krasinski, BL Solomon, FF Awwadi… - Journal of …, 2017 - Taylor & Francis
… Some studies have been done on unsubstituted 4-aminopyridines [Citation16–21], whereas studies on substituted 4-aminopyridines are limited to 4-amino-2-chloropyridine [Citation21, …
Number of citations: 31 www.tandfonline.com
KL Billingsley, KW Anderson… - Angewandte …, 2006 - Wiley Online Library
… Also, it is interesting to note that 4-amino-2-chloropyridine, which is the most basic among these substrates, reacts in excellent yield with phenylboronic acid (Table 1, entry 5). To the …
Number of citations: 414 onlinelibrary.wiley.com
T Zhou, W Xu, CH Li, JX Guo - Zeitschrift für Kristallographie-New …, 2007 - degruyter.com
Crystal structure of dichloro-bis(4-amino-2-chloropyridine)zinc(II), ZnCl2(C10H10Cl2N4) … Crystal structure of dichloro-bis(4-amino-2-chloropyridine)zinc(II), ZnCl 2 (C 10 H 10 Cl 2 N …
Number of citations: 3 www.degruyter.com
Y Yan, H Liu, L Wang - IOP Conference Series: Earth and …, 2019 - iopscience.iop.org
… In this paper, the 4-amino-2-chloropyridine bis(salicylato)… mmol, 0.002g), 4-amino-2-chloropyridine (0.1mmol, 0.013g), … Fig.1) is built up of 4-amino-2-chloropyridine cation, bis(salicylato)…
Number of citations: 5 iopscience.iop.org
NV Naidu, H Arman, Y Deng, X Wei - Journal of Coordination …, 2014 - Taylor & Francis
… The aap was obtained by refluxing a mixture of aniline/4-amino-2-chloropyridine with a 35 : 1 molar ratio. The (4,0) Ru 2 (aap) 4 Cl was prepared in isopropanol by reacting aap with Ru …
Number of citations: 1 www.tandfonline.com
AP Krapcho, SN Haydar - Heterocyclic Communications, 1998 - degruyter.com
… On the other hand, 4-amino-2-chloropyridine on diazotization has the diazonium ion in an unfavorable position for activation via an S^Ar substitution pathway and led only to the …
Number of citations: 0 www.degruyter.com
Y Liu, Q Ding, X Wu - Synthesis, 2010 - thieme-connect.com
… To identify these ideal conditions for the rearrangement of 2, we began by preparing 2 from 4-amino-2-chloropyridine (5) by treatment with di-tert-butyl dicarbonate (Boc 2 O) and …
Number of citations: 1 www.thieme-connect.com

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